molecular formula C7H9NO B1329399 2-Ethyl-pyridine 1-oxide CAS No. 4833-24-3

2-Ethyl-pyridine 1-oxide

Cat. No. B1329399
Key on ui cas rn: 4833-24-3
M. Wt: 123.15 g/mol
InChI Key: UOLHRLVWZSCASU-UHFFFAOYSA-N
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Patent
US09090564B2

Procedure details

To the solution 500 g (4.7 mol) 2-ethylpyridine in 2.0 L acetic acid is added H2O2 (1586.0 g, 13.900 mol). Then the mixture is heated to 80° C. overnight. After cooling to room RT, the mixture is poured into the crushed ice, and extracted with DCM (8×1.0 L). The DCM layers are combined, washed with saturated Na2SO3 solution, dried over anhydrous Na2SO4. The solvent is removed in vaccuo to afford the title compound.
[Compound]
Name
solution
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1586 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].[OH:9]O>C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9])[CH3:2]

Inputs

Step One
Name
solution
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC=CC=C1
Name
Quantity
1586 g
Type
reactant
Smiles
OO
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room RT
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (8×1.0 L)
WASH
Type
WASH
Details
washed with saturated Na2SO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vaccuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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